molecular formula C12H12O4 B14514159 Propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate CAS No. 62755-97-9

Propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate

Cat. No.: B14514159
CAS No.: 62755-97-9
M. Wt: 220.22 g/mol
InChI Key: NNZSHRZACQLSED-UHFFFAOYSA-N
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Description

Propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate can be achieved through several methods:

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols .

Mechanism of Action

The mechanism of action of Propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A simpler structure with similar biological activities.

    2-Arylbenzofurans: Known for their anticancer and anti-inflammatory properties.

    Benzothiophene: Similar structure but contains sulfur instead of oxygen, used in anticancer research.

Uniqueness

Propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzofuran derivatives.

Properties

CAS No.

62755-97-9

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C12H12O4/c1-7(2)15-12(14)11-10(13)8-5-3-4-6-9(8)16-11/h3-7,13H,1-2H3

InChI Key

NNZSHRZACQLSED-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C2=CC=CC=C2O1)O

Origin of Product

United States

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